N,N-diallyl-N'-(diphenylacetyl)thiourea
Description
Properties
Molecular Formula |
C21H22N2OS |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[bis(prop-2-enyl)carbamothioyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H22N2OS/c1-3-15-23(16-4-2)21(25)22-20(24)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14,19H,1-2,15-16H2,(H,22,24,25) |
InChI Key |
XNDVDOXKTRQCOY-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=S)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
C=CCN(CC=C)C(=S)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of N,N-diallyl-N'-(diphenylacetyl)thiourea with structurally analogous compounds:
Structural and Electronic Properties
Physicochemical Behavior
- Thermal Stability : Metal complexes of N,N-dimethyl-N'-benzoylthiourea decompose at ~200–300°C, while the diallyl groups in this compound may lower thermal stability due to reduced rigidity .
Preparation Methods
Isothiocyanate-Amine Condensation
This method involves reacting an isothiocyanate with a primary or secondary amine. For the target compound, diphenylacetyl isothiocyanate would react with diallylamine under controlled conditions.
Mechanistic Overview :
-
Synthesis of Diphenylacetyl Isothiocyanate :
Diphenylacetyl chloride reacts with ammonium thiocyanate in anhydrous acetone, yielding diphenylacetyl isothiocyanate. -
Condensation with Diallylamine :
The isothiocyanate intermediate is treated with diallylamine in tetrahydrofuran (THF) at 0–5°C, followed by room-temperature stirring for 12 hours.
Advantages :
-
High atom economy.
-
Minimal byproducts (e.g., HCl gas).
Challenges :
-
Diphenylacetyl isothiocyanate requires stringent anhydrous conditions.
-
Diallylamine’s volatility necessitates low-temperature handling.
Sulfurization of Urea Derivatives
Urea analogs can be converted to thioureas using sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide (PS).
Procedure :
-
Synthesis of N,N-Diallyl-N'-(diphenylacetyl)urea :
Diallylamine and diphenylacetyl chloride react in dichloromethane (DCM) with triethylamine as a base. -
Sulfurization :
The urea derivative is treated with Lawesson’s reagent (0.5 equiv) in toluene under reflux for 6 hours.
Reaction Equation :
Yield Optimization :
Advanced Catalytic Systems and Green Chemistry Approaches
Deep Eutectic Solvent (DES)-Mediated Synthesis
Source highlights choline chloride/tin(II) chloride ([ChCl][SnCl]) as a dual solvent-catalyst system for thiourea synthesis.
Application to Target Compound :
-
Reaction Setup :
Diallylamine (2 equiv), diphenylacetyl chloride (1 equiv), and thiourea (1.2 equiv) are mixed in [ChCl][SnCl] at 80°C for 4 hours. -
Workup :
The DES is recovered via aqueous extraction and reused for subsequent cycles.
Benefits :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions by enhancing molecular collision frequency.
Protocol :
-
Combine diallylamine, diphenylacetyl isothiocyanate, and silica gel (solid support).
Outcomes :
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
FTIR :
-
N-H stretch: 3250–3350 cm.
-
C=S stretch: 1250–1350 cm.
-
-
H NMR (CDCl) :
-
Diallyl protons: δ 5.70–5.90 (m, 4H), 5.10–5.30 (m, 4H).
-
Diphenylacetyl aromatic protons: δ 7.20–7.40 (m, 10H).
-
Thermogravimetric Analysis (TGA)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Isothiocyanate Route | 65–75 | 12–24 h | High purity, scalable | Sensitive intermediates |
| Sulfurization | 55–65 | 6–8 h | Uses stable urea precursor | Requires toxic reagents (PS) |
| DES-Mediated | 78–85 | 4 h | Eco-friendly, recyclable catalyst | High temperature needed |
| Microwave-Assisted | 70 | 0.25 h | Rapid, energy-efficient | Specialized equipment required |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
